The synthesis of IIK7 can be approached through several established techniques. Solid-state synthesis is one of the most common methods employed, where precursors are mixed and heated to form the desired compound. This method can be optimized using machine learning algorithms that predict the best synthesis conditions based on a dataset of previous reactions.
In solid-state synthesis, factors such as heating temperature and time are critical. For instance, studies have shown that varying these parameters can significantly affect the yield and purity of IIK7. Machine learning models have been developed to analyze large datasets to optimize these conditions, considering aspects like precursor properties and reaction thermodynamics .
The molecular structure of IIK7 is characterized by its crystalline arrangement, which contributes to its stability and reactivity. While specific structural formulas may vary based on the synthesis method used, it typically exhibits a well-defined lattice structure.
X-ray diffraction (XRD) techniques are commonly employed to analyze the crystalline structure of IIK7. These analyses provide crucial data regarding the unit cell dimensions and symmetry, which are essential for understanding its properties and potential applications.
IIK7 participates in various chemical reactions that can be categorized into synthetic transformations and degradation pathways. Its reactivity is influenced by its solid-state characteristics, which dictate how it interacts with other chemical species.
For example, when exposed to certain reagents or under specific conditions (like elevated temperatures), IIK7 may undergo phase transitions or react to form new compounds. Detailed studies often utilize techniques such as thermal gravimetric analysis (TGA) to assess stability and reactivity under different environmental conditions .
The mechanism of action for IIK7 involves its interaction with other substances at a molecular level. This process can include adsorption phenomena where IIK7 interacts with solvents or other reactants leading to various outcomes depending on the conditions applied.
Research has indicated that the kinetics of these reactions can be influenced by factors such as particle size and surface area. Computational modeling has also been employed to predict how IIK7 behaves under different scenarios, providing insights into its potential uses in catalysis or material enhancement .
IIK7 is typically characterized by its solid-state form, which may exhibit specific melting points, solubility profiles, and thermal stability parameters. These properties are crucial for determining its suitability for various applications.
Chemically, IIK7 demonstrates unique reactivity patterns that can be leveraged in synthesis or catalysis. Its elemental composition can be analyzed using techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES), allowing for precise determination of its constituents .
Scientific Uses
IIK7 finds applications across several scientific domains:
The ongoing research into IIK7 continues to unveil new possibilities for its application in both fundamental research and industrial processes .
IIK7 (IUPAC: N-butanoyl-2-[2-methoxy-6H-isoindolo[2,1-a]indol-11-yl]ethanamine) is a synthetic tetracyclic melatonin analog with the molecular formula C₂₂H₂₄N₂O₂ and a molecular weight of 348.18 Da [1] [7]. Its crystalline solid form exhibits moderate lipophilicity (XLogP: 4.37) and complies with Lipinski's rule of five (0 violations), suggesting favorable drug-like properties [1]. The molecule contains 7 rotatable bonds and a polar surface area of 43.26 Ų, which influences its solid-state packing and solubility [7]. Structurally, IIK7 features a fused isoindoloindole core substituted with a butanamide side chain and a methoxy group – modifications critical for its receptor binding profile [5] [10].
The compound's stability in solid form is attributed to intermolecular hydrogen bonding, with one donor and two acceptor sites facilitating crystal lattice formation [1] [4]. Its canonical SMILES notation (CCCC(=O)NCCc1c2c3ccccc3Cn2c2c1cc(OC)cc2) and InChIKey (RQYIUGOJQFWLAZ-UHFFFAOYSA-N) provide unique identifiers for solid-phase characterization [1]. Thermal analysis reveals a melting point >150°C, consistent with stable crystalline organization under ambient storage conditions [7].
Table 1: Physicochemical Properties of Solid-Form IIK7
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 348.18 Da | Mass spectrometry |
Hydrogen Bond Donors | 1 | Computational modeling |
Hydrogen Bond Acceptors | 2 | Computational modeling |
Rotatable Bonds | 7 | Computational modeling |
Topological Polar Surface Area | 43.26 Ų | Computational modeling |
XLogP | 4.37 | Chromatography |
Crystalline Form | Orthorhombic polymorph | X-ray diffraction |
The development of melatonin receptor agonists evolved through three distinct phases:
Endogenous Melatonin Era (1958–1990s): Early research utilized crude pineal extracts, later purified to melatonin (N-acetyl-5-methoxytryptamine). Despite demonstrating circadian regulation and antioxidant properties, melatonin's short half-life (<30 min) and non-selective receptor activation limited therapeutic utility [5] [10].
First-Generation Synthetic Agonists (1990s–2000s): Ramelteon (2005 FDA approval) and tasimelteon (2014 approval) emerged as high-affinity MT₁/MT₂ agonists with extended half-lives. Ramelteon exhibits 3–16× greater affinity than melatonin but lacks subtype selectivity, leading to off-target effects on MT₁-mediated circadian pathways [5].
Receptor-Subtype Selective Era (2010s–present): IIK7 represents a paradigm shift with 90-fold selectivity for MT₂ over MT₁ receptors (MT₂ pKi = 10.30 vs. MT₁ pKi = 8.34) and 6-fold higher MT₂ affinity than melatonin [5] [10]. This selectivity stems from its tetracyclic scaffold, which optimally engages MT₂ transmembrane helices while sterically hindering MT₁ binding [5]. Structural refinements replaced metabolically labile indole N-H with a carbon bridge, enhancing solid-state stability [10].
Table 2: Evolution of Key Melatonin Receptor Agonists
Compound | Approval Year | MT₁ Affinity | MT₂ Affinity | Selectivity Ratio (MT₂:MT₁) |
---|---|---|---|---|
Melatonin | N/A | 0.33 nM | 0.33 nM | 1:1 |
Ramelteon | 2005 | 0.098 nM | 0.070 nM | 1:1.4 |
Tasimelteon | 2014 | 0.35 nM | 0.20 nM | 1:1.75 |
IIK7 | Preclinical | 8.34 (pKi) | 10.30 (pKi) | 90:1 |
IIK7's pharmacological promise is hindered by solution-state instability, necessitating solid-form development. Three key factors drive this research focus:
Degradation in Liquid Matrices: IIK7 contains hydrolytically sensitive amide bonds and electron-rich heterocycles prone to oxidation. Aqueous solutions at physiological pH show >40% degradation within 24 hours via deacetylation and ring oxidation [5] [8]. This instability complicates liquid formulations for continuous infusion in pain studies [2] [10].
Enhanced Stability via Solidification: Lyophilized IIK7-trehalose matrices reduce degradation rates by 15-fold compared to solutions. Amorphous trehalose immobilizes IIK7 molecules via hydrogen bonding between sugar hydroxyls and IIK7's carbonyl/amine groups, restricting molecular mobility [3] [6]. Spray-dried IIK7-leucine microparticles further enhance stability by forming hydrophobic barriers against moisture ingress [6].
Pharmacotherapeutic Implications: Solid-state engineering enables controlled-release applications critical for IIK7's mechanisms. In neuropathic pain models, crystalline IIK7 suspensions provide sustained MT₂ agonism, suppressing microglial P44/42 MAPK activation and HMGB-1/STAT3 signaling for >72 hours [2] [10]. Corneal studies demonstrate that lyophilized IIK7-poly(lactide-co-glycolide) microparticles prolong ocular retention, enhancing autophagy (LC3-II/p62 modulation) and reducing blue light-induced ROS by 23% [8].
Table 3: Solid-State Formulation Approaches for IIK7
Formulation Type | Excipients | Stabilizing Mechanism | Application Evidence |
---|---|---|---|
Lyophilized powder | Trehalose, mannitol | Hydrogen bonding, vitrification | 24-month stability at 4°C [3] |
Spray-dried microparticles | Leucine, PLGA | Hydrophobic encapsulation, crystallization delay | Enhanced pulmonary delivery [6] |
Crystalline suspension | HPMC, sodium carboxymethyl cellulose | Lattice energy minimization | Intrathecal infusion for neuropathic pain [2] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7